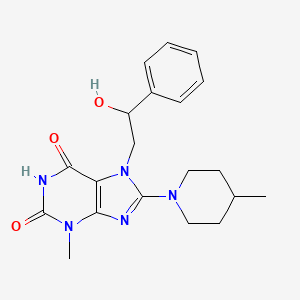

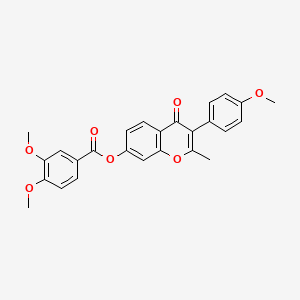

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, is a purine derivative that has been studied for its potential biological activities. Purine derivatives are known for their wide range of applications in medical practice, including their use as antiviral agents. The specific structure of this compound suggests that it may have interesting interactions with biological targets, which warrants further investigation into its properties and potential uses .

Synthesis Analysis

The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines, which are structurally related to the compound , includes the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines in an aqueous dioxane medium. This process results in the formation of 8-amino derivatives, demonstrating the versatility of purine chemistry in generating a variety of functionalized molecules .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing the importance of intramolecular interactions such as hydrogen bonds and the orientation of substituents. For example, in the case of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, the orientation of rings in the arylpiperazine fragment and the presence of a morpholine ring were found to influence ligand-receptor recognition, which could be relevant for the compound of interest as well .

Chemical Reactions Analysis

The reactivity of purine derivatives is influenced by their functional groups and the overall molecular conformation. The introduction of various substituents can modify the affinity for biological receptors, as seen in the study of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives. These modifications can lead to changes in the type and strength of interactions with biological targets, such as serotonin receptors, which may also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including the compound of interest, are characterized by techniques such as 1H NMR-spectrometry. The spectra provide information about the proton environment in the molecule, which is indicative of the molecular structure. For example, the proton signals of the uracil moiety and the substituent in position 7, as well as the aromatic proton signals, are specific to the structure of the synthesized compounds. These properties are essential for understanding the behavior of the compounds in biological systems and for the initial screening of their antimicrobial and antifungal activities .

科学的研究の応用

Receptor Affinity and Psychotropic Activity

One study focused on the development of new 8-aminoalkyl derivatives of purine-2,6-dione with potential psychotropic activity. The compounds were designed to serve as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with the aim of displaying anxiolytic and antidepressant properties. Through radioligand binding assays and in vivo models, certain derivatives demonstrated significant antidepressant-like and anxiolytic-like activities, highlighting their potential in designing new therapeutic agents for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another research avenue explored the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds, upon evaluation in in vivo models, showed significant analgesic activity, with some derivatives outperforming reference drugs in terms of activity. This study opens the door to further investigations into the pharmacological properties of these compounds as potential analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antimicrobial and Antifungal Activity

Further extending the utility of purine derivatives, a study focused on the synthesis of 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and their antimicrobial and antifungal properties. The compounds showed promising activity against Staphylococcus aureus and Candida albicans, outperforming reference drugs like ampicillin and nistatine. This highlights the potential of these derivatives in developing new antimicrobial and antifungal agents (Romanenko et al., 2016).

特性

IUPAC Name |

7-(2-hydroxy-2-phenylethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-13-8-10-24(11-9-13)19-21-17-16(18(27)22-20(28)23(17)2)25(19)12-15(26)14-6-4-3-5-7-14/h3-7,13,15,26H,8-12H2,1-2H3,(H,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBAQXPHCNTJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(C4=CC=CC=C4)O)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![N-[(2-Cyclopropyl-1,3-thiazol-5-yl)methyl]-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]prop-2-enamide](/img/structure/B3012960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)